1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)sulfonyl]amino]-1-methyl-
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Overview
Description
1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)sulfonyl]amino]-1-methyl- is a heterocyclic compound that features a pyrazole ring substituted with a carboxylic acid group at the 4-position, a 3-bromophenylsulfonylamino group at the 5-position, and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)sulfonyl]amino]-1-methyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the scale and desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)sulfonyl]amino]-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)sulfonyl]amino]-1-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)sulfonyl]amino]-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-carboxylic acid: A simpler analog without the 3-bromophenylsulfonylamino and methyl groups.
3-Amino-1H-pyrazole-4-carboxylic acid: Contains an amino group instead of the sulfonylamino group.
5-Amino-1H-pyrazole-4-carboxylic acid: Similar structure but with an amino group at the 5-position.
Uniqueness
1H-Pyrazole-4-carboxylic acid, 5-[[(3-bromophenyl)sulfonyl]amino]-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-bromophenylsulfonylamino group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
1152546-38-7 |
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Molecular Formula |
C11H10BrN3O4S |
Molecular Weight |
360.19 g/mol |
IUPAC Name |
5-[(3-bromophenyl)sulfonylamino]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10BrN3O4S/c1-15-10(9(6-13-15)11(16)17)14-20(18,19)8-4-2-3-7(12)5-8/h2-6,14H,1H3,(H,16,17) |
InChI Key |
IURSMLAYIXPLRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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